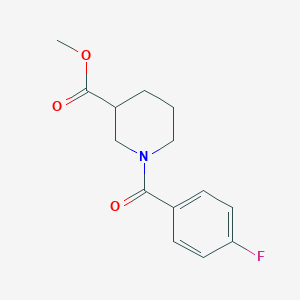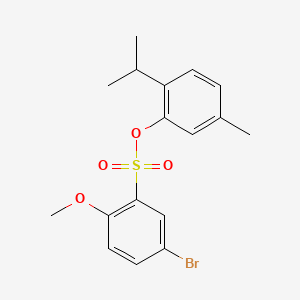![molecular formula C20H17ClN2O2S B7453901 N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)
N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide, also known as CMTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMTC belongs to the class of thiophene carboxamides and has been found to possess anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The exact mechanism of action of N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, this compound has been found to induce apoptosis in cancer cells. Animal studies have also shown that this compound has anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. This makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the study of N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. In addition, further studies are needed to determine the exact mechanism of action of this compound and to identify potential targets for drug development.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound possesses anti-inflammatory and anti-cancer properties and has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. While further studies are needed to determine the safety and efficacy of this compound, it holds great promise for the development of new anti-inflammatory and anti-cancer drugs.
Métodos De Síntesis
The synthesis of N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to form the corresponding amide. The final step involves the reaction of the amide with 2-thiophenecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Aplicaciones Científicas De Investigación
N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. In particular, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-13-16(21)4-2-5-17(13)23-19(24)15-9-7-14(8-10-15)12-22-20(25)18-6-3-11-26-18/h2-11H,12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWIPUHRDYVDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
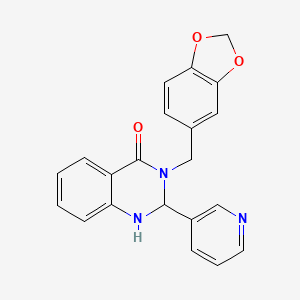
![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7453853.png)
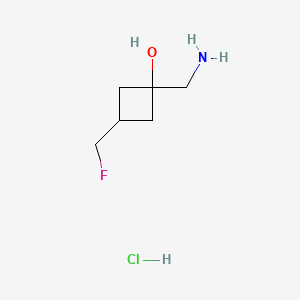
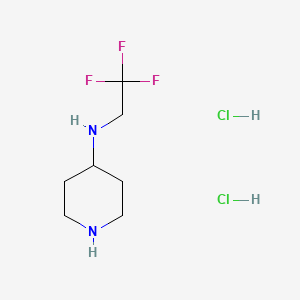
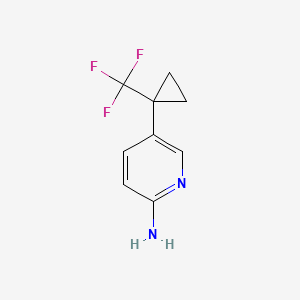
![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7453873.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)
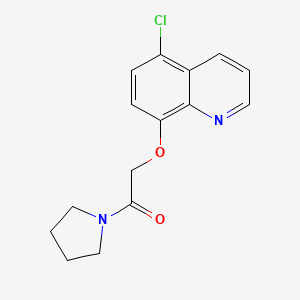
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)
